Product packaging for D-(+)-Cellotriose(Cat. No.:CAS No. 9037-55-2)

D-(+)-Cellotriose

Cat. No.: B10769715
CAS No.: 9037-55-2
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-UHFFFAOYSA-N
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Description

Globotriose (Galα1-4Galβ1-4Glc), a key trisaccharide component of the globo-series glycosphingolipids, is an essential tool for investigating bacterial pathogenesis and host-cell recognition. This compound represents the minimal receptor epitope for various pathogenic agents, most notably Shiga toxins (Stx) produced by enterohemorrhagic E. coli (EHEC) and Shigella dysenteriae. Researchers utilize globotriose to study the intricate mechanisms of toxin binding, internalization, and intracellular trafficking, which is fundamental for developing anti-adhesion therapies and diagnostic agents. Beyond Shiga toxins, it serves as a critical substrate for studying the binding specificity of other microbes, including Streptococcus suis and Pseudomonas aeruginosa. In glycolipid and glycoprotein synthesis, globotriose is a vital building block for creating more complex biomimetic structures. Supplied as a highly pure, well-characterized standard, our Globotriose is indispensable for glycoarray fabrication, ELISA-based assays, competitive inhibition studies, and as a standard for mass spectrometry and HPLC analysis in glycoscience and microbiology research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B10769715 D-(+)-Cellotriose CAS No. 9037-55-2

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FYGDTMLNYKFZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859579
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose
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Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [IUCLID]
Record name Cellulase
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CAS No.

9012-54-8, 1109-28-0, 9037-55-2, 6118-87-2
Record name Cellulase
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Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
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Record name beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranosyl-(1->4)-D-galactose
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Biosynthesis and Enzymatic Engineering of Globotriose and Its Derivatives

Enzymatic Pathways for Globotriose (B1671595) Synthesis

The synthesis of globotriose (Galα1-4Galβ1-4Glc), a biologically significant trisaccharide, can be achieved through various enzymatic pathways. These methods offer high stereo- and regioselectivity, which are challenging to accomplish through traditional chemical synthesis. The primary enzymatic routes involve either Leloir glycosyltransferases or the transglycosylation activity of glycoside hydrolases.

Leloir Glycosyltransferase-Dependent Synthesis

Leloir glycosyltransferases are a class of enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor to a specific acceptor molecule. nih.govresearchgate.net This pathway is highly efficient and specific for forming the precise glycosidic linkage required in globotriose. nih.gov

In the Leloir pathway for globotriose synthesis, uridine (B1682114) diphosphate (B83284) galactose (UDP-Galactose or UDP-Gal) serves as the essential activated galactose donor. nih.govnih.govnih.gov Glycosyltransferases, such as α-1,4-galactosyltransferase, utilize UDP-Gal to transfer a galactose unit to an acceptor molecule, typically lactose (B1674315) (Galβ1-4Glc) or lactosylceramide (B164483), to form the characteristic α-1,4 linkage of globotriose. nih.govnih.govnih.gov The de novo synthesis of UDP-Gal itself can occur through the epimerization of UDP-glucose, a more abundant nucleotide sugar, a reaction catalyzed by UDP-glucose 4-epimerase. researchgate.netmdpi.com Alternatively, a salvage pathway can produce UDP-Gal from galactose via the actions of galactokinase and other enzymes. researchgate.netresearchgate.net The high cost of UDP-Gal has been a significant hurdle for large-scale synthesis, prompting the development of enzymatic regeneration systems. nih.govscispace.com

The precise catalytic mechanism of retaining glycosyltransferases like LgtC has been a subject of investigation. One proposed mechanism is a double displacement reaction, which involves the formation of a covalent enzyme-substrate intermediate. ebi.ac.uk However, computational studies and other evidence suggest that LgtC likely follows a front-side, single-step SNi-type (Substitution Nucleophilic internal) mechanism. nih.govebi.ac.uk This proposed one-step mechanism involves the simultaneous nucleophilic attack of the acceptor's oxygen onto the anomeric carbon and proton transfer to a phosphate (B84403) oxygen of the leaving UDP group. nih.gov Quantum chemical modeling indicates a transition state where the attacking group is more closely bound to the anomeric carbon than the UDP leaving group is. nih.gov The human equivalent, globotriaosylceramide synthase (A4GALT), is a type II membrane protein located in the Golgi apparatus that catalyzes the transfer of galactose to lactosylceramide. nih.govgenecards.orgwikipedia.org

Enzyme ExampleSource OrganismCatalytic Function
LgtC Neisseria meningitidisCatalyzes the transfer of a galactosyl residue from UDP-Gal to a terminal galactose residue, forming an α-1,4 linkage. nih.govresearchgate.netnih.gov
A4GALT Homo sapiensCatalyzes the transfer of galactose to lactosylceramide to form globotriaosylceramide (Gb3). nih.govgenecards.orgwikipedia.org

Transglycosylation Reactions Catalyzed by Glycoside Hydrolases (e.g., α-Galactosidases)

An alternative to using glycosyltransferases is to employ glycoside hydrolases, such as α-galactosidases, which typically catalyze the breakdown of glycosidic bonds. nih.gov Under conditions of high substrate concentration, the catalytic mechanism of some retaining α-galactosidases can be shifted towards synthesis via transglycosylation. nih.govrsc.orgscientificwebjournals.com In this reaction, the enzyme cleaves a glycosyl donor (like p-nitrophenyl-α-D-galactopyranoside or melibiose) and transfers the galactose moiety to an acceptor molecule (like lactose) instead of water. nih.govresearchgate.net

This approach offers advantages such as the use of simpler and less expensive glycosyl donors compared to UDP-Gal. rsc.org For example, a novel α-galactosidase (AgaBf3S) from Bacteroides fragilis has been shown to synthesize globotriose with high efficiency and strict α1-4 regioselectivity. nih.govproquest.com This specific enzyme produced globotriose as the sole transglycosylation product, achieving a maximum yield of 32.4% from p-nitrophenyl-α-D-galactopyranoside (pNPαGal) and lactose. nih.govresearchgate.net While potentially more cost-effective, the yields of transglycosylation reactions can be moderate, and the product may be susceptible to subsequent hydrolysis by the same enzyme. rsc.org

Enzyme ExampleSource OrganismReaction TypeKey Findings
AgaBf3S Bacteroides fragilisTransglycosylationSynthesizes globotriose with strict α1-4 regioselectivity. Achieved a 32.4% yield from 20 mM pNPαGal and 500 mM lactose. nih.govresearchgate.netproquest.com
Aga2 Bifidobacterium breveTransglycosylationAn engineered mutant (V564N) showed high α-transgalactosylation efficiency with minimal product hydrolysis. rsc.org

Strategies for Enhanced Globotriose Production

To overcome the limitations of cost and yield in enzymatic synthesis, various strategies have been developed to enhance the production of globotriose and its derivatives.

Multi-Enzyme One-Pot Biocatalytic Systems

Multi-enzyme one-pot systems are a highly effective strategy for synthesizing complex carbohydrates like globotriose. rsc.orgmdpi.com These systems combine several enzymatic reactions in a single reaction vessel, which avoids the need to isolate intermediates, reduces operational costs, and can drive reactions toward the desired product. rsc.orgmdpi.comsciepublish.com

A key application of this strategy in globotriose synthesis is the in situ regeneration of the expensive UDP-Gal donor substrate. nih.govscispace.com In one such system, five different enzymes were combined: an α-1,4-galactosyltransferase (LgtC) for the final synthesis step, and four additional enzymes (galactokinase, galactose-1-phosphate uridylyltransferase, UDP-glucose pyrophosphorylase, and pyrophosphatase) to form a cycle that regenerates UDP-Gal from galactose and a less expensive phosphate donor. researchgate.netscispace.com

This concept has been advanced through the use of metabolically engineered whole bacterial cells. nih.govscispace.com For instance, Escherichia coli strains have been engineered to co-express all the necessary enzymes for both UDP-Gal regeneration and globotriose synthesis. scispace.com In one notable large-scale approach, recombinant E. coli overexpressing UDP-Gal biosynthetic genes were coupled with Corynebacterium ammoniagenes, which produces uridine triphosphate (UTP) from the inexpensive precursor orotic acid. nih.gov This combined system successfully produced globotriose at a high concentration (188 g/L) from orotic acid, galactose, and lactose, demonstrating the power of integrated multi-enzyme biocatalysis. nih.gov These "superbug" approaches represent a novel and economical method for generating globotriose and its derivatives for therapeutic and research purposes. scispace.com

Whole-Cell Biocatalysis and Metabolic Engineering Approaches

Synthesis of Globotriose Analogs and Glycoconjugates

Globotriose serves as a core structural motif and a key intermediate in the synthesis of more complex glycoconjugates and structurally related analogs. nih.govnih.gov These molecules are valuable tools for studying biological processes and for developing potential therapeutics. nih.govresearchgate.net

The chemoenzymatic synthesis approach, which combines the flexibility of chemical synthesis with the specificity of enzymatic catalysis, is particularly powerful. nih.gov A recombinant α-(1→4)-galactosyltransferase has been used to create a variety of α-(1→4)-galactosylated derivatives of globotriose. nih.gov Furthermore, glycosynthases, which are engineered glycosidases, can be combined with glycosyltransferases to produce complex oligosaccharides. mdpi.com

In biological systems, globotriose (Gb3) is a precursor for a range of globo-series and isoglobo-series glycosphingolipids (GSLs). nih.gov For example, Gb3 is the direct precursor to globotetraose (B1165421), the core structure of the Globo H cancer antigen. nih.gov The synthesis of these complex structures can be achieved in engineered cells. By overexpressing the appropriate glycosyltransferase genes, such as the β-1,3-N-acetylgalactosaminyltransferase from H. influenzae, engineered E. coli can convert globotriose into globotetraose. nih.gov The synthesis of various glycoconjugates can also be achieved through methods like chemoselective ligation, which allows for the efficient and regioselective attachment of carbohydrates to peptides. rsc.org

Enzymatic Generation of Globotriose Derivatives with Modified Sugar Moieties

The enzymatic synthesis of globotriose derivatives with altered sugar components is a powerful strategy for creating molecular diversity. This approach leverages the substrate promiscuity of certain glycosyltransferases or utilizes engineered enzymes, such as glycosynthases, to catalyze the formation of novel glycans. These derivatives are instrumental in studying structure-activity relationships and developing new therapeutic agents.

A key enzyme in this process is the α-(1→4)-galactosyltransferase (LgtC) from Neisseria meningitidis. When cloned and expressed in hosts like Escherichia coli, this recombinant enzyme demonstrates high activity and a broad acceptor specificity. nih.gov This flexibility allows it to transfer a galactose moiety not only to lactose (to form globotriose) but also to a variety of lactose derivatives and other disaccharides. Research has shown that purified recombinant LgtC can be used to efficiently synthesize a range of α-(1→4)-galactosylated derivatives. nih.gov

Metabolic engineering offers a more integrated, whole-cell approach. By constructing an artificial gene cluster with the genes for five different enzymes, including LgtC, and inserting it into an E. coli strain, researchers have created "superbug" cells capable of producing globotriose and its derivatives. scispace.comrsc.org This system starts from simple substrates like galactose and lactose. The engineered pathway synthesizes the necessary UDP-galactose (UDP-Gal) donor in situ and then uses LgtC to transfer the galactose to an acceptor molecule. scispace.com This whole-cell method is advantageous for larger-scale synthesis as it circumvents the need for laborious enzyme purification and co-factor regeneration. scispace.comrsc.org

Another sophisticated enzymatic engineering technique involves the use of glycosynthases. These are mutant glycosidases, engineered by altering the catalytic nucleophile residue, which renders them incapable of hydrolysis but still able to catalyze the formation of glycosidic bonds. nih.govresearchgate.net This strategy typically uses a glycosyl fluoride (B91410) donor and a suitable acceptor. For instance, a mutant endoglycoceramidase has been developed that efficiently couples various glycosyl fluoride donors with sphingosine-based acceptors, achieving high yields and opening a pathway to novel glycosphingolipids built upon a globotriose core. nih.gov

The table below summarizes various globotriose derivatives generated using these enzymatic methods, highlighting the flexibility of the enzymes used.

Enzyme/SystemDonor SubstrateAcceptor Substrate (Lactose Analogue)Resulting Globotriose DerivativeReference
Recombinant LgtCUDP-GalactoseLactoseGlobotriose (Galα1-4Galβ1-4Glc) nih.gov
Recombinant LgtCUDP-GalactoseLactosyl-β-O(CH₂)₂CH₃Globotriosyl-β-O(CH₂)₂CH₃ nih.gov
Recombinant LgtCUDP-GalactoseLactosyl-β-S-PhenylGlobotriosyl-β-S-Phenyl nih.gov
Engineered E. coli ("Superbug")Galactose (converted to UDP-Gal in situ)Cellobiose (Glcβ1-4Glc)Galα1-4Glcβ1-4Glc scispace.com
Engineered E. coli ("Superbug")Galactose (converted to UDP-Gal in situ)Lactosyl azide (B81097)Globotriosyl azide scispace.com
Endoglycoceramidase Glycosynthase MutantGlycosyl Fluoride DonorsSphingosine-based AcceptorsVarious Glycosphingolipids nih.gov

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to build complex carbohydrates like globotriose and its extended globo-series structures. This hybrid approach allows for the creation of well-defined glycans that can be difficult to produce by purely chemical or biological means. nih.govacs.org A common strategy involves the chemical synthesis of a core acceptor molecule, which is then elaborated through a series of enzymatic glycosylation steps. nih.gov

This methodology is particularly powerful for producing glycosphingolipids of the globo-series. The process often starts with the chemical synthesis of a lactoside acceptor that is equipped with a lipid tail, mimicking a partial ceramide structure. nih.govresearchgate.net This chemically synthesized precursor serves as the substrate for sequential enzymatic reactions.

For example, to build the globotetraose (Gb4) structure, a chemically synthesized lactosyl sphingosine (B13886) acceptor can be glycosylated using a recombinant α-(1→4)-galactosyltransferase (LgtC) to form globotriaosyl sphingosine (Gb3). This is followed by another enzymatic step using a β-(1→3)-N-acetylgalactosaminyltransferase to add the terminal GalNAc residue. nih.gov By performing these sequential glycosylations in an OPME setting, a direct and high-yielding conversion can be achieved. nih.govresearchgate.net This approach provides access to a library of complex glycosphingolipids, including Gb4, Gb5, and Globo H, by systematically adding new sugar moieties with different glycosyltransferases. nih.gov

The table below outlines a representative chemoenzymatic pathway for the synthesis of globo-series glycosphingolipids.

StepMethodDescriptionKey Reagents/EnzymesProductReference
1Chemical SynthesisA lactoside acceptor with a lipid aglycone (e.g., a sphingosine derivative) is chemically prepared.Lactose, Sphingosine derivatives, Protecting groupsLactosyl Sphingosine Acceptor nih.govresearchgate.net
2Enzymatic Glycosylation (OPME)The lactosyl acceptor is extended with a galactose residue in an α(1→4) linkage.α-(1→4)-Galactosyltransferase (LgtC), UDP-GalactoseGlobotriaosylceramide (Gb3) nih.gov
3Enzymatic Glycosylation (OPME)A terminal N-acetylgalactosamine is added to Gb3 in a β(1→3) linkage.β-(1→3)-N-acetylgalactosaminyltransferase (LgtD)Globotetraosylceramide (Gb4) nih.gov
4Sequential Enzymatic GlycosylationFurther extension with other sugars (e.g., sialic acid) can be performed to create more complex structures.Sialyltransferases (e.g., ST3Gal1)SSEA-4, Globo H, etc. nih.govacs.org

Biological Functions and Intermolecular Interactions of Globotriose

Role in Host-Pathogen Recognition and Infection Mechanisms

Globotriose (B1671595) serves as a critical docking site for numerous pathogens and their toxins, facilitating infection. nih.govresearchgate.net Its expression on host cell surfaces is a determining factor for the tropism and pathogenesis of several bacteria.

Globotriose is the primary receptor for the Shiga toxin (Stx) family, potent toxins produced by Shigella dysenteriae and certain strains of Escherichia coli (e.g., O157:H7). wikipedia.orgnih.gov The binding of Shiga toxin to globotriose, as part of the Gb3 molecule, is the initial and essential step for cellular intoxication, which can lead to severe conditions like hemolytic uremic syndrome (HUS). nih.govmdpi.com

The interaction between Shiga toxin and the cell surface is a multi-step process that leads to the toxin's internalization. The toxin's B-subunit first binds to globotriaosylceramide (Gb3) on the cell surface. wikipedia.orgresearchgate.net For the toxin to be effective, its Gb3 receptors must be clustered within specialized membrane microdomains known as lipid rafts. nih.govnih.gov These rafts are membrane areas enriched in cholesterol and sphingolipids, which provide a platform for the toxin to concentrate. nih.govresearchgate.netresearchgate.net Disruption of these lipid rafts, for instance by depleting cholesterol, can significantly reduce the internalization of the toxin without necessarily affecting the total amount of toxin bound to the cell. nih.govresearchgate.net

Once bound and clustered in lipid rafts, the Shiga toxin-Gb3 complex induces the formation of deep, narrow tubular invaginations in the plasma membrane. wikipedia.orgnih.gov This process of membrane deformation can occur without the need for the cell's conventional clathrin machinery, representing a form of clathrin-independent endocytosis. nih.govmdpi.com Following invagination, these tubules pinch off from the plasma membrane in a process called scission to form endocytic vesicles containing the toxin. nih.govmdpi.com These vesicles are then transported through a retrograde pathway, moving from endosomes to the Golgi apparatus and finally to the endoplasmic reticulum (ER). wikipedia.orgnih.govresearchgate.net From the ER, the toxin's catalytic A-subunit is released into the cytosol, where it inhibits protein synthesis, leading to cell death. wikipedia.orgnih.gov

The Shiga toxin molecule is an AB₅ toxin, composed of one catalytic A-subunit and a pentamer of five identical B-subunits. nih.govsemanticscholar.org The B-subunit pentamer is responsible for binding the toxin to the cell surface receptor, Gb3. nih.govnih.gov Each monomer within the B-subunit pentamer has three potential binding sites for the globotriose carbohydrate, allowing a single toxin molecule to bind up to 15 Gb3 receptors. acs.orgmdpi.com This multivalent binding is crucial for the high-affinity interaction required for the toxin's pathogenic activity. nih.gov

The two major types of Shiga toxin, Stx1 and Stx2, both recognize globotriose but exhibit differences in their binding characteristics and affinity, which may contribute to their varied toxicity. semanticscholar.orgnih.gov Stx2 is generally considered more toxic and is more frequently associated with severe human disease than Stx1. nih.govnih.gov Studies have shown that the B-subunits of Stx1 tend to display stronger glycolipid binding compared to those of Stx2 variants. semanticscholar.org The affinity of the interaction is also influenced by the context of the globotriose presentation, such as the length of the fatty acid chain in the Gb3 molecule and the density of Gb3 in lipid rafts. researchgate.netnih.gov For example, Stx2, but not Stx1, shows a preference for Gb3 with longer alkyl chains for high-affinity binding. nih.gov

The table below summarizes research findings on the binding affinities of Shiga toxin B-subunits for globotriose-containing structures.

Toxin SubunitLigand/StructureDissociation Constant (Kd)Source
Stx1 B-subunitGb3 Polymer0.34 µmol/L oup.com
Stx2 B-subunitGb3 Polymer0.68 µmol/L oup.com
Stx1 B-subunitGb3 with Phosphatidylcholine and Cholesterol0.17 ± 0.05 µM semanticscholar.org
Stx2a B-subunitGb3 with Phosphatidylcholine and Cholesterol0.45 ± 0.08 µM semanticscholar.org

Beyond serving as a receptor for toxins, globotriose is also a target for bacterial adhesins, which are proteins on the bacterial surface that mediate attachment to host cells. nih.gov This adhesion is a critical first step in colonization and subsequent infection. A well-studied example is the P fimbriae of uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections (UTIs). nih.govnih.gov

P fimbriae are hair-like appendages that recognize and bind specifically to the Galα(1-4)Gal moiety, which is the core structure of globotriose. nih.govnih.gov This interaction allows UPEC to attach to the epithelial cells lining the urinary tract, including the bladder and kidneys, which are rich in globoseries glycolipids like Gb3. nih.govnih.gov This binding is crucial for the bacteria to resist being washed out by urine flow and to establish an infection. nih.gov The PapG adhesin, located at the tip of the P fimbriae, is the specific subunit that mediates this binding to the globotriose-containing receptors on uroepithelial cells. nih.gov

The table below lists key bacterial adhesins known to interact with globotriose.

BacteriumAdhesin/FimbriaeSignificanceSource
Uropathogenic Escherichia coli (UPEC)P fimbriae (PapG adhesin)Mediates attachment to uroepithelial cells, leading to urinary tract infections. nih.govnih.gov
Streptococcus suisAdhesins recognizing Galα(1-4)GalBinding to host glycolipids is a factor in pathogenesis.

The specific and crucial nature of the interaction between pathogen adhesins and globotriose has inspired a therapeutic strategy known as anti-adhesion therapy. This approach uses soluble forms of the receptor, such as free globotriose or its synthetic analogues, to act as decoys. nih.govnih.gov These soluble molecules compete with the globotriose receptors on host cells for binding to bacterial adhesins.

By saturating the binding sites on the bacteria, these analogues can prevent the pathogens from attaching to the host epithelium. nih.gov Research has demonstrated that soluble, monovalent globotriose can effectively inhibit the attachment of P-fimbriated E. coli to human epithelial cells and can even reverse binding that has already occurred. nih.govnih.gov Studies have shown that globotriose at a concentration of 5 mg/ml can completely inhibit and reverse the agglutination of cells by UPEC and cause a significant reduction in bacterial binding. nih.govnih.gov This strategy offers a potential alternative to traditional antibiotics for treating infections like UTIs, with the advantage of not directly killing the bacteria and thus reducing the selective pressure for antibiotic resistance. nih.gov

Globotriose as a Receptor for Bacterial Toxins

Involvement in Cellular Physiology and Pathological States

While its role as a pathogen receptor is well-documented, globotriaosylceramide (Gb3) also participates in normal cellular physiology. nih.govnih.gov Glycosphingolipids like Gb3 are involved in various cellular events, including cell differentiation, adhesion, and the regulation of membrane receptor signaling. nih.gov For instance, globo-series GSLs are characteristic of the monocytic lineage, with Gb3 expression increasing as these immune cells mature. nih.gov Gb3 has also been implicated in regulating the differentiation of human embryonic stem cells. nih.gov

However, the dysregulation of Gb3 metabolism leads to severe pathological conditions. nih.govresearchgate.net The most prominent example is Fabry disease, a rare X-linked lysosomal storage disorder. mdpi.comfabrydisease.org Fabry disease is caused by a deficiency of the enzyme α-galactosidase A, which is responsible for breaking down Gb3. mdpi.comnih.gov This enzymatic defect leads to the progressive accumulation of Gb3 within the lysosomes of cells throughout the body, including those in the kidneys, heart, skin, and nervous system. nih.govnih.gov This storage triggers cellular damage, inflammation, fibrosis, and apoptosis, ultimately causing irreversible organ damage. nih.govmdpi.com The clinical manifestations are severe and multi-systemic, including kidney failure, heart failure, strokes, and neuropathic pain. nih.govnih.gov The accumulation of Gb3 is therefore the central pathological event in Fabry disease. mdpi.com

Globotriose Expression in Disease States (e.g., Oncogenesis, Viral Infections)

Globotriose, particularly in its glycosphingolipid form, globotriaosylceramide (Gb3), exhibits altered expression in various pathological conditions, most notably in cancer and certain viral infections. This aberrant expression is often a consequence of dysregulated glycosylation pathways within the affected cells.

The landscape of cell surface glycans is frequently remodeled during malignant transformation. In many cancers, the expression of certain glycosyltransferases is altered, leading to the synthesis of tumor-associated carbohydrate antigens. nih.govmdpi.com These changes can include the increased branching of N-glycans, the appearance of truncated O-glycans, and altered sialylation and fucosylation patterns. nih.govresearchgate.netnih.gov Such aberrant glycosylation is not a random occurrence but rather a hallmark of cancer that contributes to tumor progression, invasion, and metastasis. nih.govnih.gov

One significant alteration observed in several cancers is the increased expression of globotriose and its derivatives. Normal human colonic epithelial cells, for instance, typically lack globotriaosylceramide (Gb3). However, in metastatic colon cancer, Gb3 is highly expressed. nih.gov This upregulation is associated with a more invasive phenotype. Research has shown that inducing Gb3 expression in non-cancerous epithelial cells can promote invasiveness, while knocking down its expression in colon cancer cells can inhibit their invasive properties. nih.gov This suggests that the altered glycan expression leading to the presence of Gb3 is a key step in the metastatic cascade of colon cancer.

Similarly, Burkitt's lymphoma, a type of B-cell lymphoma, is characterized by the high surface expression of Gb3, which is considered a Burkitt's lymphoma-associated antigen. nih.gov This high expression is a result of increased activity of the enzyme responsible for Gb3 synthesis, UDP-Gal:LacCer α-galactosyltransferase. nih.gov In contrast, other lymphoblastoid cell lines often show low to non-existent surface expression of Gb3. nih.gov Interestingly, some non-Burkitt cell lines may still contain significant intracellular amounts of Gb3 but lack the surface exposure seen in Burkitt's lymphoma, highlighting that both synthesis and membrane organization are key factors in its expression in a disease state. nih.gov

The overexpression of globo-series glycosphingolipids, including the precursor to globotriose, has also been noted in other cancers such as breast, prostate, and ovarian carcinomas, where it is often associated with a poorer prognosis. researchgate.net

Cell surface glycans serve as crucial attachment points for many viruses, and globotriose is a key player in the recognition and entry of certain viral pathogens. The most well-documented example is its role as a co-receptor for the Human Immunodeficiency Virus type 1 (HIV-1). While the primary receptor for HIV-1 is the CD4 molecule, the virus also requires a coreceptor for entry into host cells. Globotriaosylceramide (Gb3) has been identified as an alternative cofactor in CD4-dependent HIV-1 fusion, particularly for strains that utilize the CXCR4 coreceptor. researchgate.net The HIV-1 envelope glycoprotein (B1211001), gp41, contains a region that functions as a galactosyl-ceramide-binding lectin, which is critical for viral transcytosis across mucosal membranes. plos.org This interaction facilitates the entry of the virus into target cells.

Beyond HIV-1, the role of globotriose as a direct viral receptor is less extensively characterized for other viruses. However, given that many viruses utilize host cell glycans for attachment and entry, it is plausible that globotriose could be implicated in other viral infections. nih.gov For instance, the general process of viral entry often involves interactions with heparan sulfate (B86663) proteoglycans, which can concentrate viral particles on the cell surface before they engage with their primary receptors. nih.gov

Interactions with Endogenous Lectins and Glycan-Binding Proteins

Endogenous lectins are carbohydrate-binding proteins that play pivotal roles in a multitude of biological processes, including cell-cell recognition, signaling, and immunity. plos.orgnih.gov Globotriose, with its terminal α-galactose residue, is a potential ligand for various endogenous lectins.

The interaction between cell surface glycans and endogenous lectins can trigger intracellular signaling cascades. plos.org These lectin-like receptors can function similarly to growth factor receptors, often being coupled to tyrosine kinase activity or G-proteins. plos.org The binding of a lectin to its carbohydrate ligand can lead to a variety of cellular responses, depending on the cell type and the specific lectin involved. plos.org

In the context of cancer, the expression of galactoside-specific endogenous lectins has been observed in oral squamous cell carcinomas. nih.gov These lectins are often concentrated in the more immature, proliferating basaloid cells, suggesting a role in cell growth. nih.gov While direct binding of these specific lectins to globotriose in this context has not been definitively shown, the presence of both galactoside-specific lectins and altered glycan expression in tumors points to a potential interaction.

A specific example of a lectin that binds to Gb3 is the catfish egg lectin, SAL. While not an endogenous human lectin, studies with SAL have demonstrated that its binding to Gb3 on the surface of Burkitt's lymphoma cells can induce early apoptosis. nih.gov This suggests that the clustering of Gb3 on the cell surface can be a trigger for signaling events, in this case leading to programmed cell death.

The binding of globotriose to its receptors, including endogenous lectins, can modulate various cellular signaling pathways, impacting processes like cell proliferation, apoptosis, and migration. mdpi.comnih.govnih.gov

In cancer cells, the aberrant expression of globo-series glycosphingolipids, including Gb3, has been shown to influence key signaling pathways. For example, the clustering of these glycosphingolipids in lipid rafts can lead to the activation of signaling molecules that promote cell survival and proliferation. researchgate.net

The interaction of glycans with lectins can also trigger immune signaling. mdpi.com Toll-like receptors (TLRs), which are key components of the innate immune system, can recognize pathogen-associated molecular patterns, including certain glycans, and initiate an inflammatory response. nih.gov While direct recognition of globotriose by TLRs is not extensively documented, the principle of glycan-mediated immune signaling is well-established.

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule. nih.gov This recognition is crucial for their development, maturation, and function. The nature of the endogenous lipid antigens that drive iNKT cell selection in the thymus has been a subject of intense research.

While isoglobotrihexosylceramide (B1236086) (iGb3), an isomer of Gb3, was initially proposed as a key endogenous ligand for iNKT cell selection, subsequent studies using knockout mice have challenged this hypothesis, suggesting that iGb3 is not essential for the normal development and function of iNKT cells. nih.gov However, these studies also revealed that the accumulation of globosides, including Gb3, can negatively impact iNKT cell frequencies and the antigen-presenting function of dendritic cells. nih.gov Correcting this globoside (B1172493) storage restored normal iNKT cell numbers and function. nih.gov This indicates that while not the primary selecting ligand, the levels of globotriose-containing glycolipids can indeed influence the iNKT cell compartment.

Upon activation, iNKT cells can rapidly produce a variety of cytokines, thereby influencing both innate and adaptive immune responses. nih.gov The activation of iNKT cells by glycolipid antigens can enhance antimicrobial and antitumor immunity. nih.gov Given that globosides can affect iNKT cell populations, it is plausible that the expression of globotriose on the surface of other cells could modulate iNKT cell responses in various disease contexts.

Microbial Interactions and Glycan-Mediated Communication

The interaction between microbes and their hosts is often mediated by the recognition of specific glycans on the host cell surface. Globotriose plays a significant role in the interaction with certain pathogenic bacteria, most notably as the receptor for Shiga toxins produced by Escherichia coli. mdpi.complos.orgnih.gov

Shiga toxin-producing E. coli (STEC) can cause severe gastrointestinal illness, which can progress to the life-threatening hemolytic uremic syndrome (HUS). mdpi.com The B subunit of the Shiga toxin binds with high affinity to Gb3 on the surface of host cells, particularly on kidney endothelial cells. nih.gov This binding event is the critical first step that allows the toxin to be internalized, leading to the inhibition of protein synthesis and subsequent cell death. The high specificity of this interaction has led to the development of therapeutic strategies aimed at blocking the binding of Shiga toxin to Gb3. mdpi.complos.org These include the use of soluble globotriose or globotriose-conjugated molecules to act as decoys and neutralize the toxin in the gut before it can bind to host cells. mdpi.complos.org

Beyond its role as a toxin receptor, globotriose is also involved in the direct attachment of certain bacteria to host cells. For example, uropathogenic E. coli use P-fimbriae to bind to the Galα(1-4)Gal moiety of globotriose present on the surface of urothelial cells, a key step in the initiation of urinary tract infections.

The role of globotriose in communication with the broader gut microbiota is an emerging area of research. The gut microbiome is a complex ecosystem that plays a crucial role in host health, including the maturation of the immune system and metabolic regulation. The composition of the gut microbiota can be influenced by dietary components, including carbohydrates. It is plausible that glycans like globotriose, present on the surface of intestinal epithelial cells, could interact with and shape the microbial communities in the gut.

Role of Globotriose in Microbial Adhesion and Biofilm Formation

Globotriose (Galα1-4Galβ1-4Glc) plays a significant role in microbial pathogenesis, primarily by acting as a molecular mimic of host cell surface receptors, which facilitates microbial adhesion—a critical first step in colonization and subsequent infection. This trisaccharide is the carbohydrate portion of globotriaosylceramide (Gb3), a glycolipid found on the surface of various mammalian cells, including the epithelial cells lining the urinary tract. nih.gov Certain pathogenic bacteria have evolved adhesins, which are specialized proteins that recognize and bind to specific carbohydrate structures like globotriose.

One of the most well-documented examples of this interaction involves uropathogenic Escherichia coli (UPEC), a primary cause of urinary tract infections (UTIs). UPEC strains often possess P-fimbriae, which are pili structures tipped with the PapG adhesin. This adhesin specifically recognizes the Galα1-4Gal disaccharide moiety of globotriose. nih.gov By binding to globotriose on the surface of urothelial cells, UPEC can firmly attach to the bladder wall, resisting the flushing action of urine and establishing an infection. nih.gov

The principle of receptor mimicry has led to research on the use of soluble globotriose as an anti-adhesive therapeutic agent. By introducing free globotriose into the environment, it can act as a competitive inhibitor, binding to the bacterial adhesins and preventing them from attaching to the host cells. Studies have demonstrated that soluble globotriose can effectively inhibit the agglutination of red blood cells by P-fimbriated E. coli and can even reverse established agglutination. frontiersin.org Furthermore, research has shown that globotriose can significantly reduce the adherence of UPEC to bladder cells in vitro. frontiersin.org In vivo studies in mouse models have also indicated that the administration of globotriose can lessen the colonization of the bladder by these pathogens. frontiersin.org

The inhibitory effect of globotriose on bacterial adhesion is concentration-dependent. Research has quantified the concentrations required to prevent P-fimbria-mediated agglutination, as detailed in the table below.

**Table 1: Inhibitory Concentration of Globotriose on P-fimbria-mediated Agglutination of *E. coli***

Globotriose Concentration (mg/mL) Globotriose Concentration (mM) Inhibition of Agglutination
10 18.4 Complete
5 9.2 Complete
2.5 4.6 Complete
1.25 2.3 Complete
0.625 1.15 Partial
0.312 0.58 None

Data derived from in vitro agglutination assays. frontiersin.org

Beyond E. coli, other pathogens also utilize globotriose as a receptor. For instance, certain strains of Streptococcus suis, a bacterium responsible for infections in pigs and humans, also recognize the Galα1-4Gal epitope for adhesion to host cells. nih.gov The interaction between the bacterial adhesin and the globotriose structure represents a case of convergent evolution, where different bacterial species have independently evolved to bind to the same host receptor. nih.gov

While the role of globotriose in the initial attachment phase is well-established, its direct involvement in the subsequent formation of biofilms is also an area of investigation. Biofilm formation is a process where microbial communities adhere to a surface and encase themselves in a self-produced matrix of extracellular polymeric substances. This process is often initiated by the initial adhesion of planktonic bacteria. By preventing this initial attachment, globotriose can indirectly inhibit biofilm formation. mdpi.com Some bacterial toxins, such as the adenylate cyclase toxin (ACT) of Bordetella pertussis, have been shown to interfere with biofilm formation by blocking interactions between filamentous haemagglutinin (FHA) proteins. researchgate.net Given that globotriose can bind to bacterial surface structures, it is plausible that it could also sterically hinder the interactions required for biofilm maturation in certain species.

Glycan-Based Interactions in Microbial Ecology and Metabolism

Glycans are central to the complex interplay between microbes and their hosts, as well as among different microbial species within an ecosystem. nih.gov In the context of the gut microbiome, the vast array of dietary and host-derived glycans shapes the composition and metabolic activity of the microbial community. nih.gov Globotriose, as a specific oligosaccharide, can be a substrate for certain members of the microbiota, influencing microbial ecology and metabolism.

The ability to metabolize specific carbohydrates is not universal among gut bacteria; it requires a specific enzymatic toolkit. biorxiv.org Some commensal bacteria have evolved to utilize host-derived glycans, including those with structures similar to globotriose. A notable example is Akkermansia muciniphila, a common inhabitant of the human gut mucosal layer. mdpi.com This bacterium is known for its ability to degrade mucin, a complex glycoprotein rich in various glycans. Research has shown that A. muciniphila possesses a range of carbohydrate-active enzymes, including a glycoside hydrolase from family 27 (Amuc_1187GH27), which is capable of hydrolyzing the α1,4-galactosidic linkage in globotriose. nih.govmdpi.com This indicates that A. muciniphila can potentially use globotriose as a carbon and energy source, contributing to its fitness within the gut ecosystem.

Another key group of gut commensals, the bifidobacteria, are well-known for their ability to ferment various oligosaccharides, a characteristic that underlies their probiotic properties. frontiersin.orgmdpi.com Studies have demonstrated that Bifidobacterium longum subsp. infantis, a dominant species in the gut of breastfed infants, exhibits binding affinity for globotriose. osf.io While direct metabolism of globotriose by this strain is a subject for further research, this binding suggests a role for globotriose in the colonization and persistence of B. infantis in the gut. The utilization of oligosaccharides by bifidobacteria leads to the production of short-chain fatty acids (SCFAs) like acetate (B1210297), propionate, and butyrate. frontiersin.orgnih.gov These SCFAs have profound effects on the host and the microbial community: they lower the gut pH, which inhibits the growth of pH-sensitive pathogens, and they serve as an energy source for the host's intestinal epithelial cells. frontiersin.orgnih.gov

The introduction of a specific glycan like globotriose into a microbial community can be viewed through the lens of a microbial food web. researchgate.net In such a web, primary degraders, like A. muciniphila, would break down the complex carbohydrate. The resulting monosaccharides (galactose and glucose) could then be utilized by a broader range of microbes that may not have the enzymes to degrade the initial trisaccharide. This process, known as cross-feeding, is a fundamental aspect of microbial ecology, promoting metabolic interdependence and stability within the community. researchgate.net

The table below summarizes the interactions of specific gut microbes with globotriose.

Table 2: Interaction of Select Gut Microbes with Globotriose

Microbial Species Type of Interaction Implication
Akkermansia muciniphila Enzymatic hydrolysis (catabolism) Can utilize globotriose as a nutrient source, influencing its population dynamics. nih.govmdpi.com
Bifidobacterium longum subsp. infantis Binding affinity May play a role in host colonization and persistence. osf.io

Advanced Analytical Methodologies for Globotriose Research

Chromatographic Techniques for Globotriose (B1671595) Analysis

Chromatographic methods are fundamental to isolating globotriose from complex biological mixtures and for its quantitative analysis. The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question being addressed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbohydrates, including oligosaccharides like globotriose. Due to the lack of a strong chromophore in globotriose, detection is often achieved using refractive index (RI) detectors or by pre-column derivatization with a UV-active or fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), to enhance sensitivity. mdpi.com The separation is typically performed on aminopropyl-bonded silica (B1680970) or specialized carbohydrate columns.

The retention time of globotriose in an HPLC system is dependent on several factors, including the column type, mobile phase composition, and flow rate. researchgate.netnih.gov For instance, in normal-phase chromatography, elution order is generally based on the size of the oligosaccharide, with smaller molecules eluting later. In reversed-phase HPLC, which is more common for derivatized sugars, the hydrophobicity of the derivative dictates the retention.

Table 1: Illustrative HPLC Conditions for Oligosaccharide Analysis

ParameterConditionPurpose
Column Amine-bonded silica (e.g., NH2 column)Separation based on hydrophilic interaction.
Mobile Phase Acetonitrile/Water gradientTo elute oligosaccharides based on size and polarity.
Detector Refractive Index (RI) or UV/Fluorescence (with derivatization)Detection of non-chromophoric sugars.
Flow Rate 0.5 - 1.5 mL/minTo achieve optimal separation and peak shape.
Temperature 30-40 °CTo ensure reproducible retention times.

Note: The data in this table is illustrative. Actual conditions must be optimized for the specific HPLC system and application.

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific method for the analysis of underivatized carbohydrates. slideshare.netkemolab.hr At high pH (typically >12), the hydroxyl groups of carbohydrates like globotriose become partially ionized, allowing them to be separated on a strong anion-exchange column. thermofisher.comnih.gov Pulsed Amperometric Detection provides direct and highly sensitive detection by measuring the current generated from the oxidation of the carbohydrate on a gold electrode surface.

This technique offers excellent resolution of complex oligosaccharide mixtures, including isomers, and is widely used for glycan profiling. sepscience.comlcms.cz The elution is typically achieved using a sodium hydroxide (B78521) eluent, often with a sodium acetate (B1210297) gradient to resolve more complex or larger oligosaccharides. sepscience.com HPAE-PAD can effectively separate galactosyl-containing oligosaccharides, making it well-suited for globotriose research. sepscience.comlcms.cz

Table 2: Typical HPAE-PAD Parameters for Oligosaccharide Profiling

ParameterConditionRationale
Column Strong anion-exchange (e.g., Dionex CarboPac™ series)Separation of weakly acidic carbohydrates at high pH.
Eluent Sodium Hydroxide (e.g., 100 mM)To deprotonate carbohydrate hydroxyl groups for binding.
Gradient Sodium Acetate gradient (e.g., 0-500 mM)To elute oligosaccharides based on size and charge.
Detector Pulsed Amperometric Detector (PAD) with Gold ElectrodeSensitive, direct electrochemical detection of carbohydrates.
Waveform Triple-pulse potential waveformFor detection, cleaning, and reconditioning of the electrode.

Note: This table presents typical parameters. Method development and optimization are crucial for specific analytical goals.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a classic, yet effective, method for the analysis of glycolipids, including globotriaosylceramide (Gb3), the glycosphingolipid form in which globotriose is often found. nih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica gel, and a solvent system (mobile phase) moves up the plate by capillary action. wisc.edu The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For glycolipids, polarity is a key factor; the carbohydrate headgroup's size and the ceramide's structure influence the migration rate. wisc.edu

In the analysis of Gb3, less polar lipids move further up the plate, while more polar glycolipids, like those with larger carbohydrate chains, have lower retention factor (Rf) values. ualberta.ca Visualization can be achieved using general carbohydrate-staining reagents like orcinol-sulfuric acid, which produces a purple color with glycosphingolipids. nih.gov For enhanced specificity and sensitivity, TLC can be combined with immunostaining, where an antibody specific to the glycan structure (e.g., an anti-Gb3 antibody) is used to detect the target compound. nih.gov

Table 3: TLC System for Globotriaosylceramide (Gb3) Analysis

ParameterDescriptionExample
Stationary Phase Silica Gel 60 PlateA polar adsorbent commonly used for lipid and glycolipid separation.
Mobile Phase Chloroform/Methanol/Water mixturesA common solvent system for separating glycolipids based on polarity. The ratio is adjusted to optimize separation.
Detection Orcinol-Sulfuric Acid Spray followed by heatingGeneral stain for carbohydrates, yielding colored spots.
Specific Detection TLC-Immunostaining with anti-Gb3 antibodyHighly specific detection of Gb3, useful for complex biological samples.
Result (Rf value) Lower for more polar glycolipidsGb3 will have a specific Rf value under defined conditions, allowing for its identification relative to standards. ualberta.calibretexts.org

Note: The Rf value is highly dependent on the specific TLC conditions, including the exact solvent composition and plate type.

Spectrometric Approaches for Structural Elucidation

While chromatography provides separation and quantification, spectrometry is indispensable for determining the molecular structure of globotriose, including its mass, sequence, and the three-dimensional arrangement of its constituent monosaccharides.

Mass Spectrometry (MS) in Glycan Profiling and Characterization

Mass Spectrometry (MS) is a powerful tool for glycan analysis, providing information on molecular weight and composition. nih.govunimo.it When coupled with separation techniques like HPLC or HPAE-PAD, MS becomes a potent platform for glycomics. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions of oligosaccharides with minimal fragmentation. ualberta.caunimo.it

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of globotriose) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the monosaccharide sequence and branching patterns. ucdavis.eduyoutube.com The fragmentation of oligosaccharides typically involves cleavage of the glycosidic bonds (Y- and B-ions) and cross-ring cleavages (A- and X-ions), which can help to pinpoint linkage positions. ucdavis.edumdpi.com

Table 4: Information Derived from Mass Spectrometry of Globotriose

MS TechniqueInformation ProvidedDetails
Full Scan MS Molecular WeightDetermines the mass of the intact globotriose molecule, confirming its composition (Hexose)₃.
Tandem MS (MS/MS) Monosaccharide SequenceFragmentation patterns reveal the order of the galactose and glucose units.
Tandem MS (MS/MS) Glycosidic LinkagesCross-ring cleavage patterns can provide evidence for the positions of the glycosidic bonds (e.g., 1→4).
LC-MS Isomer SeparationWhen coupled with liquid chromatography, it can distinguish globotriose from other trisaccharide isomers. mdpi.com

Note: The interpretation of MS/MS spectra of carbohydrates can be complex due to the possibility of various fragmentation pathways and rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural determination of oligosaccharides in solution, including the anomeric configuration (α or β) and linkage positions. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to resolve the structure of globotriose.

1D ¹H NMR spectra provide information on the anomeric protons, which resonate in a distinct region of the spectrum and whose coupling constants (³J(H1,H2)) are indicative of the anomeric configuration. nih.gov For globotriose, the signals for the two α-galactosyl linkages and the single β-glucosyl linkage would be distinguishable.

2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all the proton (¹H) and carbon (¹³C) signals and to establish connectivity between monosaccharide residues. researchgate.netnih.gov Specifically, HMBC experiments can show correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue, definitively establishing the glycosidic bond linkage. The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the oligosaccharide around the glycosidic linkages.

Table 5: Key NMR Parameters for Globotriose Structural Analysis

NMR ParameterInformation GainedTypical ¹H Chemical Shift Range (ppm)
Anomeric Proton (H-1) Chemical Shift Identity and anomeric configuration of each residue.α-anomers: ~4.8-5.2; β-anomers: ~4.4-4.7
Anomeric Carbon (C-1) Chemical Shift Confirms anomeric configuration.α-anomers: ~98-102; β-anomers: ~102-105 unimo.it
³J(H1,H2) Coupling Constant Anomeric configuration (axial-equatorial vs. axial-axial).α-Gal/Glc (~3-4 Hz); β-Glc (~7-8 Hz)
HMBC Correlations (e.g., H-1 to C-X) Glycosidic linkage position (e.g., H-1 of Gal to C-4 of next residue).N/A
NOE Correlations Spatial proximity of atoms, defining 3D conformation.N/A

Note: Chemical shifts are dependent on solvent, temperature, and pH. The values provided are general ranges for pyranose sugars.

Fluorescent Labeling and Detection Strategies

Fluorescence-based techniques offer high sensitivity for the detection and quantification of carbohydrates like globotriose. These methods involve attaching a fluorescent molecule, or fluorophore, to the glycan, which can then be visualized and measured.

Reductive amination is a widely used method for labeling glycans with fluorescent tags at their reducing end. This two-step process involves the reaction of the aldehyde group of the open-ring form of the glycan with a primary amine group on the fluorophore to form a Schiff base. nih.gov This intermediate is then reduced to a stable secondary amine, covalently linking the fluorophore to the glycan. nih.govresearchgate.net

Commonly used fluorophores for this purpose include 2-aminobenzamide (B116534) (2-AB) and anthranilic acid (2-AA). nih.gov These labels offer several advantages, including high sensitivity, with detection possible in the low femtomole range, and stability of the labeled glycan. The labeling reaction is robust and can be performed on purified glycans or complex mixtures. Optimal conditions for reductive amination with 2-AA and 2-AB have been well-established, typically involving a reaction temperature of around 60°C in the presence of a reducing agent like sodium cyanoborohydride and glacial acetic acid to enhance the derivatization. nih.gov Newer, less toxic reducing agents such as 2-picoline borane (B79455) have also been successfully employed. nih.gov

Once labeled, the fluorescently tagged globotriose can be analyzed by various separation techniques, most notably high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE), coupled with fluorescent detection. This allows for the sensitive quantification and characterization of globotriose in various biological samples.

Interactive Table: Common Fluorophores for Reductive Amination

Fluorophore Abbreviation Key Features
2-Aminobenzamide 2-AB Widely used, stable label, compatible with HPLC and mass spectrometry. researchgate.net
Anthranilic Acid 2-AA Provides high sensitivity, well-suited for electrophoretic separations. researchgate.net

Metabolic labeling is a powerful strategy to study glycans in a cellular context. This technique involves introducing chemically modified monosaccharides, often containing bioorthogonal functional groups like azides or alkynes, to cells or living organisms. nih.govnih.gov These "unnatural" sugars are taken up by cells and incorporated into glycan structures, including those that form globotriose, through the cell's own metabolic pathways. nih.gov

The bioorthogonal handle then allows for the selective chemical ligation of a reporter molecule, such as a fluorophore or an affinity tag. nih.gov This enables the visualization and identification of the labeled glycans and the proteins they are attached to. nih.gov For instance, analogs of N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) functionalized with an azide (B81097) group can be metabolically incorporated into glycoproteins. nih.gov Subsequent reaction with a fluorophore-containing phosphine (B1218219) or alkyne probe via Staudinger ligation or click chemistry, respectively, allows for fluorescent detection.

This approach provides a dynamic picture of glycan expression and can be used to monitor changes in glycosylation in response to various stimuli. nih.gov The choice of the modified monosaccharide analog can also provide selectivity for labeling specific types of glycans or in particular bacterial species. nih.gov

Glycan arrays are a high-throughput technology used to profile the binding specificities of glycan-binding proteins (GBPs), such as lectins and antibodies, to a large number of different glycan structures simultaneously. sinica.edu.twnih.gov These arrays consist of a library of synthetic or natural glycans, including globotriose, immobilized on a solid surface, such as a glass slide. sinica.edu.twresearchgate.net

To determine ligand specificity, a fluorescently labeled GBP is incubated with the array. nih.gov The binding of the protein to its specific glycan ligands is then detected by measuring the fluorescence at each spot on the array. nih.govnih.gov This provides a comprehensive profile of the GBP's binding preferences. sinica.edu.tw The use of multivalent displays of the glycan binding domain can enhance the signal, reflecting the often low intrinsic affinity of GBPs for their ligands. sinica.edu.tw

Glycan arrays have proven invaluable for confirming known binding specificities and discovering new ones. sinica.edu.tw They can also be used to screen for glycan-specific antibodies in complex samples like crude human serum, opening possibilities for diagnostic applications. sinica.edu.tw

Interactive Table: Glycan Array Screening Principles

Step Description
Array Fabrication A diverse library of glycans, including globotriose, is covalently attached to a solid support. sinica.edu.twresearchgate.net
Binding Assay A fluorescently labeled glycan-binding protein (e.g., lectin, antibody) is incubated with the array. nih.gov
Detection The array is washed to remove unbound protein, and the fluorescence at each spot is measured to quantify binding. nih.gov
Data Analysis The fluorescence intensity at each spot reveals the binding specificity of the protein for different glycans. nih.gov

Enzymatic and Immunochemical Methods for Glycan Detection

Enzymatic and immunochemical methods provide highly specific tools for the detection and analysis of glycans like globotriose. These techniques leverage the specific recognition capabilities of enzymes and antibodies.

The analysis of glycans often requires their removal from the glycoproteins or glycolipids to which they are attached. sigmaaldrich.com Enzymatic deglycosylation is a common and effective method for this purpose. sigmaaldrich.comcreative-biolabs.com This process utilizes glycosidases, enzymes that specifically cleave glycosidic bonds.

For N-linked glycans, Peptide-N-Glycosidase F (PNGase F) is a widely used enzyme that cleaves the bond between the asparagine residue of the protein and the N-acetylglucosamine (GlcNAc) of the glycan, releasing the entire oligosaccharide intact. sigmaaldrich.com For complete deglycosylation, a cocktail of enzymes may be necessary. For example, sequential treatment with exoglycosidases like neuraminidase, β-galactosidase, and N-acetylglucosaminidase can trim down complex glycans to a core structure.

The choice of enzyme and reaction conditions, such as the use of denaturants, is critical for efficient glycan release. sigmaaldrich.comresearchgate.net Denaturation of the glycoprotein (B1211001), often by heating with SDS and a reducing agent, can significantly increase the rate of deglycosylation by making the glycan more accessible to the enzyme. sigmaaldrich.com The released glycans can then be purified and analyzed using various techniques, including those described above.

Lectins and antibodies are proteins that bind to specific carbohydrate structures with high affinity and specificity, making them invaluable reagents for glycan detection and analysis. nih.govszabo-scandic.com

Lectins are carbohydrate-binding proteins of non-immune origin that can be used to detect the presence of specific glycans on cells or in solution. szabo-scandic.commdpi.com They can be used in a variety of assay formats, including:

Lectin-based Enzyme-Linked Immunosorbent Assays (ELLSA): In this assay, a glycoprotein is immobilized, and a biotinylated lectin is used for detection, followed by an enzyme-conjugated avidin (B1170675) or streptavidin. researchgate.net

Flow Cytometry: Fluorescently labeled lectins can be used to identify and sort cells based on the glycans present on their surface. nih.gov

Immunohistochemistry: Labeled lectins can be used to visualize the distribution of specific glycans in tissue sections. szabo-scandic.com

Both lectins and antibodies can be used in competitive binding assays to determine the concentration of a specific glycan in a sample. researchgate.net These recognition tools are fundamental to many areas of glycobiology research, enabling the sensitive and specific detection of glycans like globotriose in complex biological matrices. nih.gov

Interactive Table: Comparison of Lectins and Antibodies for Glycan Recognition

Feature Lectins Antibodies
Origin Typically non-immune, from plants, animals, or microorganisms. szabo-scandic.commdpi.com Immune system of vertebrates. nih.gov
Specificity Bind to specific carbohydrate structures. szabo-scandic.com Can be raised against a wide variety of glycan epitopes. nih.gov
Cost Generally less expensive. nih.gov Can be more expensive to produce. nih.gov
Applications ELISA, Western blotting, flow cytometry, immunohistochemistry, affinity chromatography. nih.govszabo-scandic.com ELISA, Western blotting, flow cytometry, immunohistochemistry. nih.gov

Emerging Research Directions and Applications of Globotriose

Development of Globotriose-Based Therapeutic Agents

The role of globotriose (B1671595) as a key recognition site for various biological molecules has positioned it as a prime candidate for the development of targeted therapeutic agents. By mimicking the natural binding sites on host cells, globotriose-based molecules can intercept pathogens and toxins, while its presence on certain cancer cells makes it a target for immunotherapy.

A primary strategy in combating infectious diseases involves preventing the initial step of infection: the adhesion of pathogens to host tissues. Many pathogens utilize surface lectins to bind to specific carbohydrates on host cells. fao.org Soluble carbohydrates that mimic these host cell receptors can act as competitive inhibitors, blocking pathogen attachment. fao.orgnih.gov

Globotriose has been identified as a crucial receptor for various pathogens, making it a valuable molecule for developing anti-adhesion therapies. nih.govresearchgate.net Research has demonstrated that soluble globotriose can effectively inhibit the binding of uropathogenic Escherichia coli (UPEC) to bladder epithelial cells. nih.gov In one study, globotriose at a concentration of 5 mg/ml resulted in a 10-fold decrease in the binding of UPEC strain JR1 to target cells and completely inhibited agglutination. nih.gov This inhibitory effect was dose-dependent, with partial inhibition observed at concentrations as low as 0.625 mg/ml. nih.gov Importantly, these globotriose-based inhibitors can also reverse the binding of pathogens that have already attached to the epithelium. nih.gov

Furthermore, globotriose is the natural receptor for Shiga toxins (Stxs), which are produced by Shigella dysenteriae and certain strains of E. coli. nih.govresearchgate.netnih.gov These toxins are responsible for severe gastrointestinal illnesses, including life-threatening hemolytic uremic syndrome (HUS). nih.govnih.gov To counteract this, researchers have developed globotriose-chitosan conjugates. nih.gov These conjugates have shown a high binding affinity for Shiga toxin and can effectively neutralize its toxicity. nih.gov In animal models, oral administration of the globotriose-chitosan conjugate significantly reduced Stx levels in the gut of infected mice, protecting them from a fatal challenge with Shiga toxin-producing E. coli (STEC). nih.gov The conjugate is believed to function as an adsorbent in the gut, preventing the toxin from entering the bloodstream. nih.gov

Table 1: Research Findings on Globotriose-Based Pathogen Inhibitors

Inhibitor TypePathogen/Toxin TargetedKey Research FindingSource
Soluble, monovalent globotrioseUropathogenic E. coli (UPEC)At 5 mg/ml, caused a 10-fold reduction in bacterial binding to target cells and completely inhibited agglutination. nih.gov
Globotriose-chitosan conjugateShiga toxin (Stx)Bound with high affinity to Stx, neutralized its toxicity on Vero cells, and protected mice from a fatal STEC challenge by reducing gut toxin levels. nih.gov

Glycoconjugates, which consist of carbohydrates linked to proteins or lipids, are at the forefront of modern immunotherapy and vaccine design. nih.govnih.gov Carbohydrates by themselves are typically poor immunogens; however, when covalently linked to a carrier protein, they can elicit a robust and lasting T-cell dependent immune response. nih.govmdpi.com This principle is the basis for many successful vaccines against bacterial diseases. nih.gov

In cancer immunotherapy, research focuses on tumor-associated carbohydrate antigens (TACAs), which are glycans that are aberrantly expressed on the surface of malignant cells compared to healthy cells. nih.govnih.govresearchgate.net These TACAs can be targeted to develop vaccines that train the immune system to recognize and eliminate cancer cells. nih.govnih.gov Globotriose and its derivatives, such as Globo H, are prominent TACAs overexpressed in various cancers, including breast, lung, and prostate cancer, making them attractive targets for anticancer vaccine development. researchgate.netnih.gov

The development of vaccines using glycoconjugates containing TACAs is an active area of research, with numerous candidates in preclinical and clinical trials. nih.gov For instance, a vaccine based on the Globo H antigen conjugated to a carrier protein (CRM197) and combined with powerful adjuvants (QS-21 and 3D-MPL) was shown to elicit strong antibody and cellular immune responses in mice. nih.gov The antibodies generated were able to effectively bind to cancer cells expressing Globo H and trigger their destruction through complement-dependent cytotoxicity and antibody-dependent cellular phagocytosis. nih.gov This highlights the potential of globotriose-related structures in creating effective cancer immunotherapies. nih.gov

Biosensing and Diagnostic Tools Utilizing Globotriose Ligand Specificity

The highly specific binding interaction between globotriose and certain toxins and pathogens is being harnessed to create advanced biosensing and diagnostic tools. These tools offer the potential for rapid, sensitive, and specific detection of disease-causing agents.

Glyconanoparticles, which are nanoparticles functionalized with carbohydrates, have emerged as powerful platforms for biosensing. mdpi.comresearchgate.net This is because multivalent presentation of carbohydrate ligands on a nanoparticle surface can dramatically increase the binding affinity to target proteins compared to monovalent interactions. nih.gov

This principle has been effectively applied to the detection of Shiga toxins using globotriose-functionalized gold nanoparticles (AuNPs). nih.gov Globotriose is the specific ligand for the B subunit of Shiga-like toxin I (Slt-I). nih.gov By coating AuNPs with globotriose, researchers have created multivalent probes that bind to the toxin with extremely high affinity. nih.gov Studies have shown that the affinity is influenced by nanoparticle size and the length of the linker used to attach the globotriose. nih.gov For example, a 20-nm gold nanoparticle with a long linker showed a greater than 100-million-fold increase in affinity for the toxin compared to the single globotriose ligand. nih.gov

These globotriose-AuNP probes form the basis of sensitive detection methods. nih.govnih.gov One such method is a colorimetric biosensor that uses globotriose-conjugated nanoparticles as a nanoenzyme catalyst for the detection of Shiga toxins. nih.gov Other approaches include surface plasmon resonance (SPR) competition assays and quartz crystal microbalance (QCM) biosensors. nih.govresearchgate.netnih.gov QCM is a mass-sensitive technique where the binding of a target molecule, like a toxin, to the globotriose-functionalized sensor surface causes a measurable change in the crystal's oscillation frequency. nih.govelectrochemsci.org These biosensor technologies are being developed to provide rapid, label-free, and highly sensitive detection platforms for toxins in clinical or food samples. researchgate.netnih.govnih.govmdpi.com

Table 2: Research Findings on Globotriose-Based Biosensors

Biosensor PlatformTarget AnalyteKey Research FindingSource
Globotriose-functionalized gold nanoparticles (AuNPs)Shiga-like toxin I (Slt-I)A 20-nm AuNP probe showed a >108-fold increase in binding affinity compared to the monovalent Pk ligand. nih.gov
Colorimetric biosensor with globotriose-conjugated nanoenzymeShiga toxins (Stxs)Developed a cost-efficient, ultra-sensitive, and specific colorimetric method for detecting Stxs. nih.gov
Gb3-coated ELISA platesShiga toxin and SLT-IThe assay was sensitive to 0.2 ng of purified toxin and showed high specificity with no cross-reactivity with other bacterial toxins. researchgate.net

Advances in Glycoengineering for Novel Applications

The exploration of globotriose's full potential has been historically limited by the difficulty and expense of obtaining pure oligosaccharides. nih.gov However, recent advances in metabolic and glycoengineering are overcoming these hurdles, enabling the large-scale production of globotriose and its derivatives for a wide range of applications. nih.govnih.gov

Glycoengineering involves the manipulation of an organism's metabolic pathways to produce specific carbohydrate structures. nih.gov Genetically engineered microorganisms, particularly E. coli, have become powerful "cell factories" for synthesizing complex oligosaccharides like globotriose. nih.govfrontiersin.orgpatsnap.com This approach is often more economical and scalable than traditional chemical synthesis. nih.gov

Researchers have successfully engineered E. coli strains to produce large quantities of globotriose. nih.govnih.gov One method involves constructing an artificial gene cluster with the genes of five different enzymes involved in the biosynthetic pathway and inserting this cluster into an E. coli host. nih.gov This "superbug" can then efficiently synthesize globotriose and its derivatives. nih.gov Another approach utilizes high-cell-density cultures of an E. coli strain that overexpresses a key enzyme, α-1,4-galactosyltransferase from Neisseria meningitidis. nih.gov When fed with lactose (B1674315) as a precursor, these engineered bacteria can produce significant amounts of globotriose. nih.govnih.gov

These glycoengineering strategies have been extended to produce even more complex structures, such as globotetraose (B1165421), by expressing additional genes. nih.gov Furthermore, multi-enzyme "one-pot" systems are being designed where several enzymes work in concert to synthesize globotriose from simple, inexpensive starting materials like galactose. nih.gov These advancements in the microbial production of glycans are critical for supplying the necessary materials for developing the therapeutic and diagnostic applications discussed previously. nih.govfrontiersin.orgnih.gov

Table 3: Research Findings on Glycoengineering for Globotriose Production

Engineered Organism/SystemKey Genes/EnzymesProductKey Research FindingSource
Recombinant E. coli ('superbug')Artificial gene cluster of five associated enzymesGlobotriose and its derivativesDemonstrated a novel and economical method for generating ligand diversity for drug development. nih.gov
High-density culture of E. coliN. meningitidis lgtC gene (α-1,4-Gal transferase)GlobotrioseAchieved large-scale production of globotriose using lactose as a precursor. nih.gov
Coupled three-strain bacterial systemα-1,4-galactosyltransferase and UDP-galactose synthesis genesGlobotrioseProduced 266 mM (134 g/L) of globotriose from lactose. nih.gov
Multi-enzyme one-pot systemGalactokinase, UDP-glucose pyrophosphorylase, α-1,4-galactosyltransferase, pyrophosphataseGlobotriose and its analogsDeveloped a cost-effective method for preparative-scale synthesis from galactose. nih.gov

Therapeutic Agent Development

A primary focus of therapeutic research on globotriose centers on its function as a "receptor decoy." nih.gov Many pathogens and their toxins initiate disease by binding to specific carbohydrate structures on host cell surfaces. nih.gov Globotriose, as a soluble analog of these surface receptors, can intercept pathogens and toxins before they attach to cells, thus neutralizing their harmful effects. nih.govoup.com

Urinary Tract Infections (UTIs): Epithelial cells in the urinary tract possess globo series glycolipids, which have a Galα1,4Gal motif that uropathogenic Escherichia coli (UPEC) use for attachment via their P-fimbrial adhesins. nih.govasm.org Research has shown that the free, soluble trisaccharide globotriose (Galα1,4Galβ1,4Glc) can interfere with this process. nih.govasm.org Studies have demonstrated that globotriose can inhibit and even reverse the binding of P-fimbriated E. coli to target cells. nih.govasm.org In a mouse model of human UTI, administration of globotriose led to a significant reduction in bladder colonization by the bacteria. nih.gov These findings suggest that soluble globotriose could be a viable alternative therapy for UTIs. nih.govasm.org

Shiga Toxin Neutralization: Globotriose is a crucial component of the receptor for Shiga toxins (Stxs), which are produced by certain strains of E. coli and cause severe gastrointestinal illness and hemolytic-uremic syndrome (HUS). nih.govnih.govnih.gov The toxin's B subunit binds specifically to globotriaosylceramide (Gb3) on the cell surface to gain entry. nih.govresearchgate.net Therapeutic strategies are being developed that use globotriose and its derivatives as decoys to bind and neutralize the toxin. oup.comnih.gov Research has shown that recombinant bacteria engineered to express globotriose mimics on their surface can adsorb and neutralize Shiga toxins with high efficiency. nih.gov Furthermore, inhibiting the synthesis of Gb3 in human kidney cells is being explored as a potential therapeutic target to protect against endothelial damage caused by the toxin. nih.govmdpi.com

Biomarker for Fabry Disease

Globotriose is centrally involved in the pathophysiology of Fabry disease, a rare X-linked genetic disorder caused by a deficiency of the lysosomal enzyme α-galactosidase A. youtube.comyoutube.com This enzyme deficiency leads to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), within the lysosomes of various cells throughout the body. youtube.comyoutube.com

Consequently, measuring the levels of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in plasma and urine has become critical for the diagnosis and therapeutic monitoring of Fabry disease. nih.govnih.gov

Elevated levels of Gb3 in plasma and urine are found in male patients with classic Fabry disease. nih.gov

Plasma lyso-Gb3 has been identified as a potentially more sensitive biomarker, showing significant elevation in male patients and correlating with disease severity. nih.gov

In female heterozygotes, who can have variable symptoms, urine Gb3 levels have been found to be more informative than plasma levels. nih.gov

Monitoring the levels of these glycolipids is also used to assess the response to enzyme replacement therapy (ERT). nih.govnih.gov A dramatic fall in plasma lyso-Gb3 levels has been observed in patients undergoing ERT. nih.gov

Applications in Oncology

Alterations in glycosylation patterns on the cell surface are a hallmark of cancer progression and metastasis. nih.gov The expression of globotriose-containing glycosphingolipids, which are typically absent or at very low levels in normal cells, has been linked to several cancers.

Colon Cancer: Research has identified that globotriaosylceramide (Gb3) is highly expressed in metastatic colon cancer but is virtually absent from normal colonic epithelial cells. nih.gov This aberrant expression is correlated with the metastatic potential of the cancer. nih.gov Studies have shown that Gb3-expressing colon cancer cells constitute a subpopulation with an invasive phenotype, suggesting that Gb3 could serve as a marker for detecting potentially metastatic cells. nih.gov

Tumor-Associated Carbohydrate Antigens: Globotriose forms the core structure of larger tumor-associated carbohydrate antigens like Globo H and Stage-Specific Embryonic Antigen-4 (SSEA-4). nih.govresearchgate.net Globo H is highly expressed on the surface of various epithelial cancers and is being investigated as a target for cancer therapies, including vaccines and antibody-drug conjugates. carislifesciences.com The development of efficient enzymatic synthesis methods for globotriose is crucial for advancing research into these carbohydrate-based cancer therapeutics. nih.govresearchgate.net

Detailed Research Findings on Globotriose

Research AreaFindingOrganism/ModelConcentration/DosageOutcomeReference
Urinary Tract Infections Inhibition & reversal of bacterial agglutinationHuman erythrocytes & colonic epithelial cells5 mg/mlComplete inhibition and reversal of cell agglutination; 10- to 100-fold reduction in bacterial binding. nih.govasm.org
Urinary Tract Infections Reduction of in-vivo bacterial colonizationBALB/c mouse model333 mg/kg (intravenous)Maintained urine globotriose levels >5 mg/ml; resulted in a 1-log reduction in established bladder colonization. nih.govasm.org
Shiga Toxin Neutralization Neutralization of Stx1, Stx2c, Stx2eIn vitro (Vero cells)N/ARecombinant bacteria expressing globotriose neutralized >98% of the cytotoxicity of the toxins. nih.gov
Enzymatic Synthesis Transglycosylation for globotriose productionBacteroides fragilis α-galactosidase (AgaBf3S)20 mM pNPαGal, 500 mM lactoseMaximum yield of 32.4% achieved in 30 minutes. nih.gov
Cancer Biology Correlation of Gb3 expression with metastasisHuman colon cancer cellsN/AGb3 expression is strongly correlated with the metastatic potential and invasive phenotype. nih.gov

Conceptual Frameworks for Future Glycobiology Research on Globotriose

The study of globotriose is emblematic of the broader, rapidly evolving field of glycobiology, which investigates the structure, function, and biology of carbohydrates (glycans). nih.govneb.com Future research on globotriose is likely to be shaped by several key conceptual frameworks that are driving the field forward.

The Receptor Decoy Paradigm: The therapeutic application of globotriose in UTIs and Shiga toxin-related diseases exemplifies the "receptor decoy" strategy. nih.govnih.gov This concept involves using soluble, free-floating receptor mimics to intercept and neutralize ligands like pathogens, toxins, or inflammatory cytokines. nih.govillinois.edu This approach has several advantages, including a potentially lower risk of resistance development, as the pathogen would need to mutate its binding site in a way that would also compromise its ability to infect the natural host cell. illinois.edu Future research will likely focus on engineering globotriose derivatives and multivalent constructs with enhanced binding affinity and improved pharmacokinetic properties to create more potent decoy therapeutics for a range of diseases. biorxiv.orgfiercebiotech.com

Systems Glycobiology: Understanding the full biological impact of globotriose requires moving beyond studying the molecule in isolation. A systems biology approach, integrating glycomics with genomics, proteomics, and metabolomics, is essential. neb.comresearchgate.net This "multiomics" framework can reveal how the expression of glycosyltransferases that synthesize globotriose is regulated and how changes in the cellular glycome correlate with disease states. technologynetworks.com For instance, combining transcriptomic and glycomic data can identify the genetic and signaling pathways that lead to the aberrant expression of Gb3 in cancer, potentially revealing new diagnostic markers and therapeutic targets. researchgate.nettechnologynetworks.com

Advancements in Glycan Synthesis: A significant bottleneck in glycobiology has been the difficulty in obtaining pure, structurally defined oligosaccharides for research. researchgate.net The future of globotriose research is heavily dependent on continued advancements in chemical and enzymatic synthesis. nih.govnih.govresearchgate.net The development of efficient, low-cost, one-pot enzymatic systems and chemoenzymatic strategies to produce globotriose and its derivatives is critical. nih.govnih.gov These technologies not only make large-scale production for therapeutic applications more feasible but also enable the creation of novel glycan analogs and probes to investigate biological functions with greater precision. nih.govnih.gov

Glycans as Information Carriers: The field of glycobiology operates on the principle that glycans form a "sugar code" that mediates a vast array of biological recognition events. neb.comyoutube.com Globotriose is a single "word" in this complex language. Future conceptual frameworks will focus on understanding the context in which this word is used. This includes studying how the presentation of globotriose on different lipid or protein scaffolds influences its recognition by other molecules and how its interaction with binding partners (lectins) triggers downstream signaling events. researchgate.net Elucidating these specific glycan-protein interactions is fundamental to understanding the precise role of globotriose in both health and the molecular basis of disease. neb.comresearchgate.net

Q & A

Q. What strategies enhance reproducibility in globotriose-related studies?

  • Methodological Answer :
  • Pre-registration : Document protocols on platforms like Open Science Framework.
  • MIAME compliance : Detail glycan sourcing (e.g., Sigma vs. in-house synthesis).
  • Collaborative trials : Participate in consortia (e.g., Functional Glycomics Gateway) to standardize assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.